1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-benzhydryl-3-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-24(28,19-12-13-20-21(14-19)30-16-29-20)15-25-23(27)26-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,22,28H,15-16H2,1H3,(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSQWSQOFHJPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea typically involves multiple steps. One common approach is to start with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized through a Pd-catalyzed C-N cross-coupling reaction . The benzhydryl group can be introduced via a Friedel-Crafts alkylation reaction. The final step involves the formation of the urea linkage, which can be achieved by reacting the intermediate with an isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The benzhydryl group can be reduced to form a benzhydrol derivative.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of benzhydrol derivatives.
Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The benzo[d][1,3]dioxole moiety is known to interact with proteins and nucleic acids, potentially disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Motifs and Functional Groups
Benzodioxole-Containing Compounds
- Benzimidazole Derivatives (4d, 4e, 4f, 5b-j): These compounds (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazoles) share the benzodioxole ring but differ in core structure (benzimidazole vs. urea). Substituents like bromo, nitro, or fluoro groups in these derivatives modulate electronic properties and steric bulk, contrasting with the hydroxypropyl group in the target compound.
- N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) : This benzimidazole-acetamide hybrid includes a benzodioxolyl group but replaces urea with an amide. Amides are generally more hydrolytically stable than ureas, suggesting differences in metabolic pathways and bioavailability .
Hydroxypropyl-Containing Compounds
- 3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-pyrrol-2-one (15): This pyrrolone derivative shares the 2-hydroxypropyl group but lacks the urea moiety.
Physicochemical Properties
| Compound | Melting Point (°C) | Key Functional Groups | Hydrogen-Bonding Capacity |
|---|---|---|---|
| Target Urea | Not reported | Urea, hydroxypropyl | High (N-H donors) |
| Benzimidazole (4d) | 198-200 | Benzimidazole, benzodioxole | Moderate |
| Pyrrolone (15) | 251-253 | Pyrrolone, hydroxypropyl | Moderate (O-H, N-H) |
| Acetamide (28) | Amorphous solid | Amide, benzodioxole | Moderate (N-H, C=O) |
The target’s urea group likely results in higher melting points than benzimidazoles or amides, assuming crystalline packing. The hydroxypropyl group may enhance solubility in polar solvents compared to halogenated analogs (e.g., bromo-substituted 4e) .
Stability and Metabolic Considerations
- Urea vs. Amide Stability : Ureas are prone to enzymatic or acidic hydrolysis, whereas amides (e.g., compound 28) exhibit greater stability. This suggests the target compound may require formulation adjustments to improve oral bioavailability .
- Benzodioxole Impact: The benzodioxole ring in the target and analogs (4d, 28) may slow oxidative metabolism due to electron-rich aromatic systems, extending half-life compared to non-aromatic substituents .
Biologische Aktivität
1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, which contribute to its biological properties. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | 1-benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea |
| Molecular Formula | C26H25N3O4 |
| Molecular Weight | 441.49 g/mol |
| CAS Number | 954589-47-0 |
Targeted Pathways
Research indicates that compounds structurally similar to 1-benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea exhibit significant activity against various cancer cell lines. The primary mechanisms include:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the S phase, leading to apoptosis in cancer cells.
- Apoptosis Induction : The compound is believed to activate apoptotic pathways by affecting the p53 signaling pathway, which is crucial for regulating the cell cycle and apoptosis.
Biochemical Interactions
The compound's biological activity is likely mediated through interactions with specific biomolecules, including enzymes and proteins involved in cellular signaling pathways. Its effects on gene expression and cellular metabolism have also been noted in related studies.
In Vitro Studies
In vitro experiments have demonstrated that 1-benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea induces apoptosis in cancer cells through various mechanisms:
- Microtubule Disruption : The compound may stabilize or inhibit microtubule assembly, causing significant alterations in cellular function and leading to apoptosis.
- Cell Cycle Effects : Treatment with this compound has resulted in an increased number of cells arrested in the S phase of the cell cycle, indicating its potential as an anticancer agent.
Case Studies
Several studies have highlighted the efficacy of compounds similar to 1-benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea in cancer research:
- Study on Microtubule Dynamics : A study demonstrated that related compounds effectively disrupted microtubule dynamics in breast cancer cell lines, leading to enhanced apoptosis rates.
- Apoptotic Pathway Activation : Another research highlighted how similar compounds activated caspase pathways, confirming their role in inducing programmed cell death in various cancer types.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
